molecular formula C4H7BF2O2 B12933474 (3,3-Difluorocyclobutyl)boronic acid

(3,3-Difluorocyclobutyl)boronic acid

Cat. No.: B12933474
M. Wt: 135.91 g/mol
InChI Key: CZSUQMOWKVGTLA-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclobutyl)boronic acid is an organoboron compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3,3-Difluorocyclobutyl)boronic acid typically involves the hydroboration of a suitable precursor. One common method is the hydroboration of 3,3-difluorocyclobutene using a borane reagent such as borane-tetrahydrofuran complex (BH3-THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3,3-Difluorocyclobutyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are frequently used in Suzuki-Miyaura cross-coupling reactions.

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Borane derivatives.

    Substitution: Various substituted cyclobutyl derivatives, depending on the reactants used.

Scientific Research Applications

(3,3-Difluorocyclobutyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into boronic acid derivatives has shown potential in developing enzyme inhibitors and other therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (3,3-Difluorocyclobutyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (3,3-Difluorocyclobutyl)boronic acid is unique due to the presence of the difluorocyclobutyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of complex organic molecules. In contrast, phenylboronic acid and its derivatives are more commonly used but lack the specific characteristics provided by the difluorocyclobutyl group.

Properties

Molecular Formula

C4H7BF2O2

Molecular Weight

135.91 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)boronic acid

InChI

InChI=1S/C4H7BF2O2/c6-4(7)1-3(2-4)5(8)9/h3,8-9H,1-2H2

InChI Key

CZSUQMOWKVGTLA-UHFFFAOYSA-N

Canonical SMILES

B(C1CC(C1)(F)F)(O)O

Origin of Product

United States

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